Ethyl 2,6-dichloro-4-fluorophenylacetate
Description
Ethyl 2,6-dichloro-4-fluorophenylacetate is an organofluorine compound featuring a phenylacetate backbone substituted with chlorine atoms at the 2- and 6-positions and a fluorine atom at the 4-position. Such halogenated phenylacetates are critical intermediates in agrochemical and pharmaceutical synthesis, where substituent positions and electronic properties dictate reactivity and application.
Properties
CAS No. |
1806276-96-9 |
|---|---|
Molecular Formula |
C10H9Cl2FO2 |
Molecular Weight |
251.08 g/mol |
IUPAC Name |
ethyl 2-(2,6-dichloro-4-fluorophenyl)acetate |
InChI |
InChI=1S/C10H9Cl2FO2/c1-2-15-10(14)5-7-8(11)3-6(13)4-9(7)12/h3-4H,2,5H2,1H3 |
InChI Key |
DMQZVGWNCFHXJS-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CC1=C(C=C(C=C1Cl)F)Cl |
Canonical SMILES |
CCOC(=O)CC1=C(C=C(C=C1Cl)F)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below summarizes key structural and physicochemical parameters of Ethyl 2,6-dichloro-4-fluorophenylacetate and four analogous compounds derived from the evidence:
Reactivity and Functional Group Influence
- The 4-fluoro substituent in both compounds enhances aromatic ring electron deficiency, favoring electrophilic substitution at remaining activated positions.
Methoxy vs. Chlorine/Fluorine :
Formyl Group Reactivity :
- The formyl group in CAS 61720-24-9 enables condensation reactions (e.g., with amines or hydrazines), a feature absent in other analogs .
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